An In-depth Technical Guide to the Mechanism of Action of Ethyl Butylacetylaminopropionate (IR3535)
An In-depth Technical Guide to the Mechanism of Action of Ethyl Butylacetylaminopropionate (IR3535)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl butylacetylaminopropionate, commonly known as IR3535, is a widely utilized synthetic insect repellent. While its efficacy is well-documented, a comprehensive understanding of its mechanism of action is crucial for the development of next-generation repellents and for optimizing its use in public health. This technical guide provides an in-depth exploration of the current scientific understanding of IR3535's mode of action, with a focus on its molecular targets and the downstream physiological effects in insects. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.
Primary Mechanism of Action: Olfactory and Gustatory System Modulation
The primary mechanism through which IR3535 exerts its repellent effect is by interfering with the insect's sensory systems, primarily the olfactory (smell) and gustatory (taste) systems.[1] It is believed to disrupt the ability of insects to detect chemical attractants, such as carbon dioxide and lactic acid, emanating from a host.[2] This non-toxic mode of action repels insects rather than killing them, making it a valuable tool in integrated pest management strategies.[2]
Interaction with Olfactory Receptors
IR3535 is proposed to interact with and modulate the activity of insect olfactory receptors (ORs) and ionotropic receptors (IRs), which are crucial for detecting volatile chemical cues.[2] This interaction can manifest as either agonism (activation) or antagonism (inhibition) of these receptors, ultimately leading to a disruption of the normal olfactory signaling cascade and preventing the insect from locating a host.[1] The repellent effect of IR3535 occurs at a distance, indicating a clear interaction with olfactory sensilla.[1]
Role of Gustatory Receptors
In addition to its effects on olfaction, there is evidence to suggest that IR3535 also interacts with gustatory receptors. Studies have indicated that bitter-sensing gustatory receptor neurons are essential for the detection of IR3535.[3][4] This suggests that direct contact with IR3535 on the insect's gustatory sensilla can also contribute to its repellent properties.
A Novel Secondary Mechanism: Modulation of Muscarinic Acetylcholine (B1216132) Receptors
Recent research has unveiled a more complex and nuanced mechanism of action for IR3535, involving the insect's central nervous system. Specifically, low concentrations of IR3535 have been shown to act on M1-muscarinic acetylcholine receptors (mAChRs) in insect neurosecretory cells.[3][4][5][6]
This interaction triggers a cascade of intracellular events, including an increase in intracellular calcium concentration.[3][4][5][6] This elevation in intracellular calcium, in turn, increases the sensitivity of nicotinic acetylcholine receptors to neonicotinoid insecticides like thiacloprid.[5][6] This synergistic interaction suggests that IR3535, in addition to its repellent properties, could be used as a synergistic agent to enhance the efficacy of certain insecticides.[5][7]
Signaling Pathway of IR3535 via M1-Muscarinic Acetylcholine Receptor
At low concentrations (e.g., 10 nM), IR3535 is proposed to activate the orthosteric site of the M1-mAChR. This leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits.[5] The released Gβγ subunits then inhibit background potassium channels, causing membrane depolarization. This depolarization activates voltage-gated calcium channels, leading to an influx of extracellular calcium and a subsequent rise in intracellular calcium concentration.[5]
At higher concentrations, IR3535 may also interact with an allosteric site on the M1-mAChR, further modulating the receptor's activity.[5]
Quantitative Efficacy Data
The efficacy of IR3535 has been quantified in numerous laboratory and field studies against a variety of insect vectors. The following tables summarize key quantitative data from these studies.
| Mosquito Species | IR3535 Concentration | Mean Protection Time (hours) | Reference |
| Aedes aegypti | 20% | 9.8 | [8] |
| Culex quinquefasciatus | 20% | 13.7 | [8] |
| Anopheles dirus | 20% | 3.8 | [8] |
| Anopheles gambiae s.l. | 20% | >9 (92% protection) | [9] |
| Various Mosquitoes (Field) | 20% | 7.1 - 10.3 | [10] |
| Tick Species | IR3535 Concentration | Mean Protection Time (hours) | Reference |
| Blacklegged Ticks | 10% (lotion) | 9.1 - 12.2 | [10] |
| Blacklegged Ticks | 20% (spray) | 9.1 - 12.2 | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of IR3535.
Arm-in-Cage Assay for Repellency Evaluation
This behavioral assay is a standard method for evaluating the efficacy of topical insect repellents.
Objective: To determine the complete protection time of an IR3535 formulation against biting insects.
Materials:
-
Test insects (e.g., Aedes aegypti mosquitoes), 5-10 days old, starved for 12-18 hours.
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Testing cage (e.g., 30x30x30 cm).
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Human volunteers.
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IR3535 formulation and control (e.g., ethanol).
-
Micropipette or syringe for application.
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Timer.
Procedure:
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A defined number of female mosquitoes (e.g., 200) are placed in the testing cage.
-
A volunteer's forearm is marked with a defined area (e.g., 30 cm²).
-
A specific volume of the IR3535 formulation (e.g., 0.1 mL of a 20% solution) is applied evenly to the marked area.[8] The other arm serves as a control and is treated with the solvent (e.g., ethanol).
-
The treated forearm is exposed inside the cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
The number of mosquito landings and probes (attempted bites) is recorded during each exposure period.
-
The "complete protection time" is defined as the time from application until the first confirmed bite.
-
The experiment is replicated with multiple volunteers and on different days to ensure statistical validity.
Single-Sensillum Recording for Olfactory Neuron Response
This electrophysiological technique allows for the direct measurement of the response of individual olfactory sensory neurons to volatile compounds.
Objective: To determine if and how IR3535 activates or inhibits specific olfactory neurons in an insect's antenna.
Materials:
-
Live insect (e.g., mosquito or fly).
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillaries for electrodes.
-
Electrode puller.
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Amplifier and data acquisition system.
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Reference electrode (e.g., silver wire).
-
Recording electrode filled with sensillum lymph ringer.
-
Odor delivery system (olfactometer).
-
IR3535 solution of known concentration.
Procedure:
-
The insect is immobilized, for instance by mounting it on a slide or in a pipette tip, with the antenna exposed and stabilized.
-
A reference electrode is inserted into the insect's eye or another part of the body to complete the electrical circuit.
-
Under high magnification, a sharp recording electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum to make contact with the sensory neurons within.
-
A continuous stream of purified air is passed over the antenna via the olfactometer.
-
Pulses of air containing a known concentration of IR3535 are introduced into the airstream.
-
The electrical activity (action potentials) of the neuron(s) within the sensillum is recorded before, during, and after the odor stimulus.
-
The change in the firing rate of the neuron in response to IR3535 is analyzed to determine if the compound is excitatory, inhibitory, or has no effect.
Calcium Imaging of Insect Neurosecretory Cells
This technique allows for the visualization of changes in intracellular calcium concentration in response to a stimulus.
Objective: To measure the change in intracellular calcium levels in insect neurosecretory cells upon exposure to IR3535.
Materials:
-
Isolated insect neurosecretory cells (e.g., from the dorsal unpaired median (DUM) neurons of the cockroach).[11]
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).[11]
-
Confocal or fluorescence microscope with an appropriate imaging system.
-
Perfusion system for solution exchange.
-
Physiological saline solution.
-
IR3535 solutions of varying concentrations.
Procedure:
-
Neurosecretory cells are isolated from the insect's central nervous system and plated on a coverslip.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a solution containing the dye.
-
The coverslip with the loaded cells is mounted on the microscope stage and continuously perfused with physiological saline.
-
The baseline fluorescence of the cells is recorded.
-
The perfusion solution is switched to one containing a specific concentration of IR3535.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
The process is repeated with different concentrations of IR3535 and with appropriate controls (e.g., antagonists of the M1-muscarinic receptor) to confirm the signaling pathway.[11]
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of IR3535 in insect neurosecretory cells.
Experimental Workflow
Caption: Workflow for investigating the mechanism of action of IR3535.
Conclusion
The mechanism of action of Ethyl butylacetylaminopropionate is multifaceted, involving both peripheral sensory disruption and modulation of the central nervous system. While the primary mode of action is the interference with olfactory and gustatory receptor function, the discovery of its interaction with M1-muscarinic acetylcholine receptors opens new avenues for research and development. A thorough understanding of these mechanisms is paramount for designing more effective and targeted insect repellents and for developing novel vector control strategies that may include synergistic combinations of repellents and insecticides. This guide provides a foundational understanding for researchers and professionals working towards these goals.
References
- 1. In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Single-Sensillum Taste Recordings in Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Laboratory and field evaluations of the insect repellent 3535 (ethyl butylacetylaminopropionate) and deet against mosquito vectors in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged efficacy of IR3535 repellents against mosquitoes and blacklegged ticks in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
